molecular formula C11H10Cl3NO7 B020744 3,5,6-Trichloro-2-pyridinol glucuronide CAS No. 58997-12-9

3,5,6-Trichloro-2-pyridinol glucuronide

Cat. No. B020744
CAS RN: 58997-12-9
M. Wt: 374.6 g/mol
InChI Key: XIPKXSPRDJUGPJ-DEGUGSHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trichloro-2-pyridinol glucuronide (3,5,6-TCP-G) is a compound found in the environment as a result of the degradation of certain pesticides and herbicides. It is a metabolite of the herbicide triclopyr and the insecticide trichlorfon. 3,5,6-TCP-G has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

  • Infrared Spectroscopy : It is used in infrared spectroscopy for studying the tautomerism of chlorinated 2-pyridinols, providing insights into chemical structures and behaviors (King, Dilling, & Tefertiller, 1972).

  • Synthesis Procedures : Noted for its high yield (89%) and reliability, it plays a role in synthesis research, contributing to the development of efficient and effective chemical production methods (Zhan, 2006).

  • Veterinary Applications : As a metabolite of chlorpyrifos, it's used in studies for controlling hog louse and itch mite in swine, indicating its significance in veterinary medicine (Ivey & Palmer, 1979).

  • Metabolite Analysis : This compound is a urinary metabolite of certain phosphorothioates, making it important in the study of these substances' metabolic pathways (Bakke, Feil, & Price, 1976).

  • Human Health Risk Analysis : Its determination in human urine is crucial for assessing exposure and health risks associated with chlorpyrifos, a common pesticide (Wang et al., 2013).

  • Environmental Monitoring : Immunosenors developed for this compound can detect it in sub-ppb range, making it useful for monitoring concentrations in water samples, highlighting its environmental impact (González-Martínez et al., 1999).

  • Biodegradation Research : The isolation of bacteria that can degrade this compound underlines its role in bioremediation studies, contributing to environmental cleanup efforts (Feng, Racke, & Bollag, 1997).

  • Food Safety : Methods developed to determine its presence in vegetables aid in ensuring food safety and understanding the pesticide's behavior in agricultural products (Shanshan, 2010).

Mechanism of Action

Target of Action

3,5,6-Trichloro-2-pyridinol glucuronide is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . The primary target of this compound is the nervous system, specifically the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

The compound acts by inhibiting the activity of acetylcholinesterase . When the enzyme is inhibited, it leads to an excess of acetylcholine in the synapse . This excess acetylcholine causes overstimulation of the neuronal cells, leading to neurotoxicity .

Biochemical Pathways

The compound affects the biochemical pathway involving acetylcholine. By inhibiting acetylcholinesterase, it disrupts the normal function of the nervous system . The degradation of this compound involves two possible pathways: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly metabolized after administration . The formation of this compound from chlorpyrifos at lower doses is slower than at higher doses, potentially due to differences in plasma protein binding to chlorpyrifos . The compound’s concentration in saliva is highly correlated to the amount of unbound compound in plasma .

Result of Action

The result of the compound’s action is neurotoxicity, which can lead to hyperactivity, muscle spasms, paralysis, respiratory failure, and even death . The compound is more toxic than its parent compounds, the insecticide chlorpyrifos and the herbicide triclopyr .

Action Environment

The action of this compound is influenced by environmental factors. The compound is more water-soluble than its parent compounds, which leads to high mobility causing contamination in soils and aquatic environments . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .

Safety and Hazards

3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds . It is moderately toxic by ingestion and skin contact .

Future Directions

The identification of two possible metabolic pathways responsible for the biodegradation of 3,5,6-Trichloro-2-pyridinol in Micrococcus luteus ML provides novel information for studying the metabolic mechanism of TCP in pure culture . This is the first report on two different pathways responsible for TCP degradation in one strain .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKXSPRDJUGPJ-DEGUGSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207726
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58997-12-9
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trichloro-2-pyridinol glucuronide
Reactant of Route 2
Reactant of Route 2
3,5,6-Trichloro-2-pyridinol glucuronide
Reactant of Route 3
3,5,6-Trichloro-2-pyridinol glucuronide
Reactant of Route 4
3,5,6-Trichloro-2-pyridinol glucuronide
Reactant of Route 5
3,5,6-Trichloro-2-pyridinol glucuronide
Reactant of Route 6
3,5,6-Trichloro-2-pyridinol glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.